molecular formula C10H14FNO3S B2573093 4-ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide CAS No. 2327455-07-0

4-ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2573093
CAS No.: 2327455-07-0
M. Wt: 247.28
InChI Key: HCULWMFGKRTVRE-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide is an organic compound belonging to the class of aromatic sulfonamides. It features a benzene ring substituted with ethoxy, fluoro, and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-ethoxy-3-fluoro-N,N-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-Ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxy and fluoro substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Ethoxy-3-fluorobenzenesulfonamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and binding properties.

    4-Methoxy-3-fluoro-N,N-dimethylbenzenesulfonamide: The methoxy group can alter the compound’s electronic properties and reactivity.

    4-Ethoxy-3-chloro-N,N-dimethylbenzenesulfonamide:

Uniqueness: 4-Ethoxy-3-fluoro-N,N-dimethylbenzene-1-sulfonamide stands out due to its unique combination of substituents, which confer specific electronic and steric properties. These characteristics make it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-4-15-10-6-5-8(7-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULWMFGKRTVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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